molecular formula C13H19NO B13894330 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde

3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde

Cat. No.: B13894330
M. Wt: 205.30 g/mol
InChI Key: FYOLTQSXFYAPSG-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C13H19NO. It is a benzaldehyde derivative characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4,6-Trimethylbenzaldehyde+DimethylamineThis compound\text{2,4,6-Trimethylbenzaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} 2,4,6-Trimethylbenzaldehyde+Dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include toluene and other organic solvents that can dissolve both reactants and products effectively.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-(Methylamino)methyl-2,4,6-trimethylbenzaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.

    3-(Dimethylamino)methylbenzaldehyde: Similar structure but without the additional methyl groups on the benzene ring.

Uniqueness

3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the dimethylamino group and the trimethyl-substituted benzene ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C13H19NO/c1-9-6-10(2)13(8-15)11(3)12(9)7-14(4)5/h6,8H,7H2,1-5H3

InChI Key

FYOLTQSXFYAPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CN(C)C)C)C=O)C

Origin of Product

United States

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